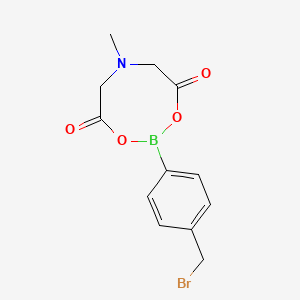
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminothiazole moiety in its structure makes it a valuable scaffold in drug development due to its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-aminothiazole with aromatic aldehydes in the presence of barbituric acid or N,N’-dimethyl barbituric acid in an aqueous ethanol medium at 80°C . This catalyst-free approach is advantageous due to its simplicity, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and sustainable production .
化学反応の分析
Types of Reactions
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound .
科学的研究の応用
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Phenylthiazole: Another thiazole derivative with antimicrobial properties.
Thiazole-2-carboxamide: Known for its anti-inflammatory and anticancer activities.
Uniqueness
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile stands out due to its unique combination of the aminothiazole and phenylacetonitrile moieties, which confer enhanced biological activities and potential therapeutic applications .
特性
分子式 |
C12H11N3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
2-[4-[(2-amino-1,3-thiazol-5-yl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H11N3S/c13-6-5-9-1-3-10(4-2-9)7-11-8-15-12(14)16-11/h1-4,8H,5,7H2,(H2,14,15) |
InChIキー |
UYLJPCWQVJNQNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)CC2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)

![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)


![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)



![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

